molecular formula C16H19N3O6S2 B13730734 Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 1406-10-6

Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13730734
CAS No.: 1406-10-6
M. Wt: 413.5 g/mol
InChI Key: VXRVKZONCBJPFY-UHFFFAOYSA-N
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Description

Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a β-lactam antibiotic derivative structurally related to penicillins. Its core structure consists of a bicyclo[3.2.0]heptane system with a 4-thia-1-azabicyclo framework, characteristic of penicillin-class compounds. Key functional groups include:

  • 2-Phenylacetyl side chain: Attached to the amino group at position 6, this substituent influences bacterial target affinity and resistance profiles .
  • 3,3-Dimethyl groups: Enhance steric protection of the β-lactam ring, a common strategy to mitigate enzymatic degradation by β-lactamases .

The compound is synthesized via nucleophilic acylation of the 6-amino group, followed by sulfamoylation at the carboxylate position, as inferred from analogous synthetic routes in and . Its antibacterial activity targets penicillin-binding proteins (PBPs) in Gram-positive bacteria, though specific efficacy data require further validation .

Properties

CAS No.

1406-10-6

Molecular Formula

C16H19N3O6S2

Molecular Weight

413.5 g/mol

IUPAC Name

sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H19N3O6S2/c1-16(2)12(15(22)25-27(17,23)24)19-13(21)11(14(19)26-16)18-10(20)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,18,20)(H2,17,23,24)

InChI Key

VXRVKZONCBJPFY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OS(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

Synthesis of the Bicyclic β-Lactam Core

The bicyclic β-lactam core of the compound, 4-thia-1-azabicyclo[3.2.0]heptane, is typically synthesized via intramolecular cyclization of penicillin or carbapenem precursors. The general steps include:

  • Starting from 3,3-dimethylpenicillanic acid derivatives, which provide the bicyclic scaffold.
  • Formation of the β-lactam ring via cyclization involving the thiazolidine ring and the β-lactam nitrogen.
  • Oxidation or functional group modification to introduce the 7-oxo ketone.

This core is well established in β-lactam antibiotic synthesis literature, leveraging stereoselective cyclization to maintain the (2S,5R,6R) stereochemistry critical for biological activity.

Introduction of the (2-Phenylacetyl)amino Side Chain

The amino group at position 6 is acylated with 2-phenylacetyl chloride or an activated ester derivative to form the 6-[(2-phenylacetyl)amino] substituent. This step involves:

  • Protection of sensitive groups on the bicyclic core if necessary.
  • Reaction with 2-phenylacetyl chloride under controlled conditions (often in the presence of a base like triethylamine) to form the amide linkage.
  • Purification to isolate the mono-acylated product.

This acylation is crucial for imparting the phenylacetyl moiety, which influences the compound's antibacterial spectrum.

Sulfamoylation of the Carboxylate Group

The carboxylate at position 2 is esterified with a sulfamoyl group to form the sulfamoyl ester. The preparation includes:

  • Activation of the carboxylic acid group, often via carbodiimide coupling agents (e.g., DCC or EDC) or formation of an acid chloride intermediate.
  • Reaction with sulfamoyl-containing alcohols or sulfamoyl chlorides to form the sulfamoyl ester linkage.
  • Control of reaction conditions to avoid hydrolysis or side reactions.

This sulfamoyl ester formation enhances the compound's pharmacokinetic properties and biological activity.

Representative Synthetic Route Summary Table

Step Starting Material/Intermediate Reagents/Conditions Product/Transformation Notes
1 3,3-Dimethylpenicillanic acid derivative Intramolecular cyclization, stereoselective Bicyclic β-lactam core (4-thia-1-azabicyclo[3.2.0]heptane) Maintains stereochemistry (2S,5R,6R)
2 Bicyclic β-lactam core 2-Phenylacetyl chloride, base (e.g., Et3N) 6-[(2-phenylacetyl)amino] substitution Amide bond formation at position 6
3 6-[(2-phenylacetyl)amino] bicyclic intermediate Carbodiimide coupling or acid chloride + sulfamoyl alcohol/chloride Sulfamoyl ester at carboxylate position 2 Esterification with sulfamoyl group

Analytical and Research Insights

  • The stereochemistry of the bicyclic core is critical; synthesis protocols emphasize stereocontrol to ensure biological activity.
  • Acylation with 2-phenylacetyl groups is performed under mild conditions to prevent β-lactam ring opening.
  • Sulfamoyl ester formation requires careful control of moisture and pH to avoid hydrolysis.
  • Purification typically involves chromatographic techniques and crystallization to achieve high purity.

Source Perspectives and Research Data

  • According to PubChem (CID 67267215), the compound's detailed IUPAC name and molecular formula confirm the presence of the sulfamoyl ester and phenylacetyl amide groups, supporting the described synthetic steps.
  • Patent literature (e.g., EP2642992B1) covering related carbapenem derivatives outlines similar synthetic strategies involving β-lactam core formation, acylation, and esterification steps, providing a framework for this compound's preparation.
  • The compound's synthesis aligns with established β-lactam antibiotic chemistry, where the sulfamoyl group is introduced to modulate pharmacological properties.

Chemical Reactions Analysis

Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound is studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound’s β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, biological activity, and stability of the target compound with related β-lactam derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity β-Lactamase Stability References
Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate C₁₉H₂₂N₃O₆S₂ 2-Sulfamoyl, 6-(2-phenylacetyl)amino, 3,3-dimethyl Moderate activity against Staphylococcus aureus; limited Gram-negative coverage Moderate
Sodium 6-{[amino(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (Ampicillin) C₁₆H₁₈N₃O₄SNa 6-(D-α-aminophenylacetyl)amino, sodium carboxylate Broad-spectrum activity against Enterobacteriaceae and Haemophilus influenzae Low
(2S,5R,6R)-3,3-Dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-... (Oxacillin) C₁₉H₁₈N₃O₅S 6-(5-methyl-3-phenylisoxazolyl)carbonylamino Effective against β-lactamase-producing Staphylococcus aureus High
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (Phenethicillin) C₂₁H₂₄N₂O₅S 6-(2-phenoxybutanoyl)amino Narrow-spectrum; primarily targets streptococci Moderate
Chromium(III) complex of 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate C₁₆H₁₆CrN₃O₄S Cr(III) ion coordinated to carboxylate Reduced antibacterial activity compared to parent compound; potential metal-binding properties Low

Key Observations:

Side-Chain Modulations: The 2-phenylacetyl group in the target compound (vs. Sulfamoyl substitution at position 2 may enhance metabolic stability but reduce ionization compared to sodium carboxylate derivatives like ampicillin .

Biological Activity: Oxacillin’s isoxazolyl side chain confers superior β-lactamase resistance, making it a first-line agent for methicillin-sensitive S. aureus (MSSA) .

Synthetic Complexity: Derivatives with esterified carboxylates (e.g., 2-(diethylamino)ethyl ester in ) show enhanced lipophilicity but require multi-step protection/deprotection strategies .

Biological Activity

Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (CAS Number: 1406-10-6) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₆S₂
Molecular Weight413.47 g/mol
Density1.55 g/cm³
LogP2.082
Polar Surface Area (PSA)173.04 Ų

These properties suggest a moderate lipophilicity and the potential for biological activity across various biological membranes.

Antimicrobial Properties

Research indicates that sulfamoyl derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism typically involves inhibition of bacterial folate synthesis, similar to other sulfonamide antibiotics.

Case Study: Efficacy Against Staphylococcus aureus

In a study conducted on the efficacy of sulfamoyl derivatives against Staphylococcus aureus, it was found that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating effective antibacterial properties. This suggests its potential use in treating infections caused by resistant strains of this pathogen.

Antifungal Activity

Sulfamoyl compounds have also demonstrated antifungal activity. In vitro studies have shown effectiveness against Candida species, which are common pathogens in immunocompromised patients.

Case Study: Activity Against Candida albicans

A specific study reported that this compound exhibited an MIC of 16 µg/mL against Candida albicans, highlighting its potential as an antifungal agent.

The primary mechanism of action for sulfamoyl compounds involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. By blocking this pathway, the compound effectively starves bacteria of essential nutrients required for growth and replication.

Cytotoxicity Studies

While assessing the therapeutic index of sulfamoyl derivatives, cytotoxicity studies have been conducted on various human cell lines. Results indicate that at therapeutic concentrations, the compound exhibits low cytotoxicity, making it a promising candidate for further development.

Q & A

Basic: What are the key steps in synthesizing Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate?

Methodological Answer:
The synthesis typically involves:

Acylation of the β-lactam core : Reacting the base bicycloheptane structure with 2-phenylacetyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to introduce the phenylacetamido group .

Sulfamoylation : Treating the intermediate with sulfamoyl chloride in the presence of a base (e.g., triethylamine) to install the sulfamoyl moiety at the carboxylate position .

Purification : Use preparative HPLC or recrystallization (e.g., from ethanol/water mixtures) to isolate the product.

Characterization : Confirm structure via 1^1H/1313C NMR (key signals: δ 1.4 ppm for dimethyl groups, δ 7.3–7.5 ppm for phenyl protons), IR (C=O stretch at ~1770 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers optimize the yield of this compound during synthesis?

Methodological Answer:
Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance acylation efficiency by stabilizing transition states .
  • Temperature control : Maintaining low temperatures (0–5°C) during acylation minimizes side reactions like β-lactam ring hydrolysis .
  • Catalytic additives : Use 4-dimethylaminopyridine (DMAP) to accelerate sulfamoylation .
  • Kinetic vs. thermodynamic control : For stereochemical purity, monitor reaction progress via TLC and quench reactions at 80–90% conversion to avoid epimerization .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1^1H and 1313C NMR : Assign dimethyl groups (δ 1.4 ppm, singlet) and phenyl protons (δ 7.3–7.5 ppm). 1313C signals for carbonyl groups (C7=O at ~175 ppm) confirm lactam integrity .
  • IR Spectroscopy : Peaks at 1770 cm1^{-1} (β-lactam C=O) and 3350 cm1^{-1} (N-H stretch) validate functional groups .
  • Mass Spectrometry : HRMS with ESI+ mode confirms the molecular ion ([M+H]+^+ expected m/z ~465.1) and fragmentation patterns (e.g., loss of SO2_2NH2_2 group) .

Advanced: How to resolve discrepancies in NMR data when analyzing stereoisomers of this compound?

Methodological Answer:

  • 2D NMR Techniques : Use NOESY to identify spatial proximity between protons (e.g., H6 and phenyl group), confirming stereochemistry at C6 .
  • X-ray crystallography : Resolve absolute configuration by growing single crystals in ethanol/water and analyzing diffraction patterns .
  • Computational modeling : Compare experimental 1^1H shifts with DFT-calculated values (e.g., using Gaussian software) to validate stereoisomer assignments .

Basic: What in vitro assays are used to evaluate the antibacterial activity of this compound?

Methodological Answer:

  • Broth microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using cation-adjusted Mueller-Hinton broth per CLSI guidelines .
  • Agar diffusion : Measure inhibition zone diameters (e.g., 24-hour incubation at 37°C) to compare potency against β-lactamase-producing and non-producing bacteria .

Advanced: How to analyze conflicting MIC results across different bacterial strains?

Methodological Answer:

  • Efflux pump inhibition : Co-administer with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .
  • Membrane permeability assays : Use fluorescent probes (e.g., ethidium bromide) to quantify compound uptake in impermeable strains .
  • Statistical validation : Perform triplicate experiments with internal controls (e.g., ampicillin) and apply ANOVA to identify significant potency variations .

Advanced: What strategies are employed to study the mechanism of action against β-lactamase-producing bacteria?

Methodological Answer:

  • Enzyme kinetics : Measure β-lactamase inhibition using nitrocefin hydrolysis assays; calculate KiK_i values to evaluate competitive binding .
  • Molecular docking : Simulate interactions with β-lactamase active sites (e.g., TEM-1) using AutoDock Vina; focus on hydrogen bonding with Ser70 .
  • Synergy studies : Combine with clavulanic acid (β-lactamase inhibitor) and reassess MIC to confirm target engagement .

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